molecular formula C21H25FN2O3 B2479735 2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide CAS No. 954047-19-9

2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide

Cat. No.: B2479735
CAS No.: 954047-19-9
M. Wt: 372.44
InChI Key: ORWFCOOTBBCWFR-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide is a synthetic acetamide derivative of significant interest for research in medicinal chemistry and neuroscience. Its molecular structure integrates key pharmacophoric elements: a 4-fluorophenoxy group linked to an acetamide chain, which is connected to a 2-phenylmorpholine moiety via a propyl spacer . The 2-phenylmorpholine structure is a core feature of known psychoactive compounds like phenmetrazine, which act as norepinephrine-dopamine releasing agents (NDRAs) . This suggests the compound may serve as a valuable chemical tool for studying the dopaminergic and noradrenergic systems, potentially as a ligand for investigating neurotransmitter transporters and receptors . Furthermore, structurally similar morpholine-acetamide compounds have been investigated for their potential to inhibit key enzymes such as Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in neurodegenerative diseases like Alzheimer's . The compound's design, featuring a fluorinated aromatic ring, may enhance its metabolic stability and binding affinity in biological assays, making it a promising candidate for structure-activity relationship (SAR) studies aimed at developing new neuropharmacological or enzyme-inhibiting agents . This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c22-18-7-9-19(10-8-18)27-16-21(25)23-11-4-12-24-13-14-26-20(15-24)17-5-2-1-3-6-17/h1-3,5-10,20H,4,11-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWFCOOTBBCWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.

    Formation of 4-fluorophenoxyacetic acid: This involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Synthesis of 2-phenylmorpholine: This can be synthesized by reacting phenylamine with epichlorohydrin, followed by cyclization with morpholine.

    Coupling Reaction: The final step involves the coupling of 4-fluorophenoxyacetic acid with 2-phenylmorpholine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Fluorinated Aromatic Moieties

a. N-Butyl-2-(4-Butyryl-2-Fluorophenoxy)Acetamide (Compound 30)
  • Key Features : Butyryl substituent, n-butylamine side chain.
  • Yield : 82%
  • Melting Point : 75°C
  • Rf : 0.32
  • Synthesis : Uses bromoacetyl bromide and triethylamine .
b. N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)Acetamide
  • Key Features : Cyclohexyl and propyl groups, fluorophenyl moiety.
  • Yield : 81%
  • Melting Point : 150–152°C
  • Rf : 0.26 (Et₂O:DCM = 2:8)
  • Synthesis : Multicomponent reaction involving 4-fluorobenzaldehyde and cyclohexylisocyanide .
  • Comparison : The cyclohexyl group introduces steric bulk, which may hinder target binding compared to Y205-7732’s morpholine ring.
c. DDU86439 (N-(3-(Dimethylamino)Propyl)-2-(3-(3-Fluorophenyl)-1H-Indazol-1-yl)Acetamide)
  • Key Features: Indazole core, dimethylamino group.
  • Biological Activity: Inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 µM) .
  • Comparison : The indazole ring and tertiary amine group enhance target affinity but reduce metabolic stability compared to Y205-7732’s morpholine.

Morpholine-Containing Acetamides

a. N-[4-(4-Morpholinyl)Phenyl]-2-(4-Propylphenoxy)Acetamide
  • Key Features: Propylphenoxy group, para-morpholinylphenyl side chain.
  • Molecular Formula : C₂₁H₂₆N₂O₃
b. 4-Ethyl-N-[3-(2-Phenylmorpholin-4-yl)Propyl]Benzamide (BF38394)
  • Key Features : Ethylbenzamide substituent, phenylmorpholine core.
  • Molecular Weight : 352.47 g/mol
  • Comparison : The benzamide group may enhance π-π stacking interactions but introduces steric hindrance compared to Y205-7732’s acetamide linker .

2-Oxomorpholin Derivatives

a. 2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide
  • Key Features : Acetylated oxomorpholine ring, isopropylphenyl group.
  • Yield : 58%
  • Synthesis : Acetylation with acetyl chloride and Na₂CO₃ .

Table 1: Key Properties of Selected Acetamide Derivatives

Compound Molecular Weight logP Key Substituents Yield (%) Melting Point (°C)
Y205-7732 (Target) 296.34 0.64 Fluorophenoxy, phenylmorpholine N/A N/A
Compound 30 N/A N/A Butyryl, n-butylamine 82 75
Compound 31 N/A N/A Hydroxy-2-methylpropan-2-yl 54 84
DDU86439 N/A N/A Indazole, dimethylamino N/A N/A
BF38394 352.47 N/A Ethylbenzamide, phenylmorpholine N/A N/A

Biological Activity

2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the treatment of various diseases due to its biological activity. The compound features a fluorinated phenyl group, a morpholine moiety, and an acetamide functional group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

Property Value
Molecular FormulaC₁₈H₂₃FNO₂
Molecular Weight303.38 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate signaling pathways that are crucial for various biological processes, potentially leading to therapeutic effects. The compound may act as an inhibitor or modulator of specific targets involved in disease pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may possess cytotoxic properties against various cancer cell lines. For instance, derivatives of related compounds have shown increased potency against MDA-MB-231 breast cancer cells compared to standard chemotherapeutics like cisplatin .
  • Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in cellular signaling and proliferation. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancerous cells.
  • Neuroprotective Effects : Morpholine derivatives have been investigated for their potential neuroprotective effects, which may be relevant in conditions such as neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For example:

  • A study evaluated a series of morpholine-based compounds for their cytotoxic effects against various cancer cell lines, revealing that modifications in the structure significantly influenced their activity .
  • Another research effort involved the design and synthesis of novel derivatives, which demonstrated improved selectivity and potency against specific molecular targets associated with cancer proliferation pathways.

Q & A

Q. What are the key challenges in synthesizing 2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide with high purity?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. For example:

  • Amide coupling : Use HATU/DIPEA in DMF for efficient amide bond formation between intermediates, as demonstrated in analogous morpholine-acetamide syntheses .
  • Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) followed by recrystallization (e.g., ethyl acetate) ensures purity >95% .
  • Challenges : Competing side reactions (e.g., over-acylation) require stoichiometric monitoring and iterative reagent addition .

Q. What analytical methods are essential for characterizing this compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms regiochemistry of the fluorophenoxy and morpholinyl groups. Key signals:
    • δ 4.90 ppm (morpholine-CH₂), δ 7.16–7.39 ppm (aromatic protons) .
  • HPLC-MS : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ ions, with purity >98% confirmed via reverse-phase C18 columns .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F) validate functional groups .

Q. How can researchers address poor aqueous solubility during in vitro assays?

  • Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA-PEG nanoparticles (e.g., solvent evaporation method) to enhance bioavailability .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Anticancer : MTT assays on HeLa or MCF-7 cells (IC₅₀ determination) .
  • Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC ≤ 16 µg/mL reported for analogs) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Core modifications : Replace the 4-fluorophenoxy group with 4-Cl or 4-CF₃ to enhance target affinity.
  • Side-chain variations : Introduce polar groups (e.g., -OH, -NH₂) on the morpholine ring to improve solubility and reduce off-target effects .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to prioritize analogs with predicted binding to therapeutic targets like HDAC6 .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions (e.g., 48-hr exposure) .
  • Metabolic stability testing : Compare hepatic microsome (human vs. rodent) degradation rates to clarify species-specific discrepancies .

Q. How to design in vivo studies for pharmacokinetic (PK) and toxicity profiling?

  • Animal models : Administer 10–50 mg/kg (oral/i.v.) in Sprague-Dawley rats; collect plasma at 0, 1, 4, 8, 24 hrs for LC-MS/MS analysis .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly for 28 days .

Q. What techniques identify molecular targets in complex biological systems?

  • Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Kinobead profiling : Screen against kinase inhibitor beads to map kinome-wide interactions .

Q. How to validate the compound’s mechanism of action in disease models?

  • CRISPR-Cas9 knockout : Target putative pathways (e.g., NF-κB) in transgenic cell lines to confirm functional dependency .
  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators) .

Q. What are best practices for benchmarking against existing therapeutics?

  • Head-to-head assays : Compare IC₅₀ values with clinical candidates (e.g., doxorubicin for anticancer activity) under identical conditions .
  • Synergy studies : Use Chou-Talalay combination index (CI) to evaluate interactions with standard-of-care drugs .

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